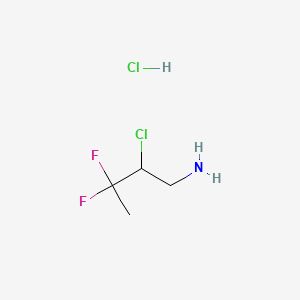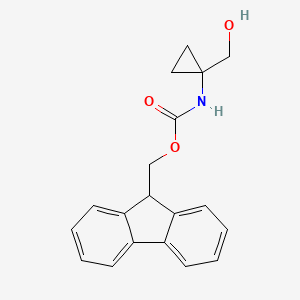
Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride is a chemical compound with a complex structure that includes a benzothiazole ring, an aminomethyl group, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride typically involves the reaction of 2-aminomethyl-1,3-benzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrobenzothiazoles.
Aplicaciones Científicas De Investigación
Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminomethyl)imidazole dihydrochloride
- Ethyl 2-furoate
- 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids
Uniqueness
Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride is unique due to its specific combination of functional groups and the benzothiazole ring. This structure provides a distinct set of chemical and biological properties that are not found in similar compounds. For example, the presence of the benzothiazole ring can enhance the compound’s stability and its ability to interact with biological targets.
Propiedades
Fórmula molecular |
C11H14Cl2N2O2S |
|---|---|
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H12N2O2S.2ClH/c1-2-15-11(14)7-4-3-5-8-10(7)13-9(6-12)16-8;;/h3-5H,2,6,12H2,1H3;2*1H |
Clave InChI |
CRSFKQZWXUITJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=CC=C1)SC(=N2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate](/img/structure/B13470529.png)

![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)
![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)



![3-[(Difluoromethoxy)methyl]aniline](/img/structure/B13470578.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B13470585.png)

![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol](/img/structure/B13470601.png)
![Potassium benzo[b]thiophen-5-yltrifluoroborate](/img/structure/B13470609.png)
